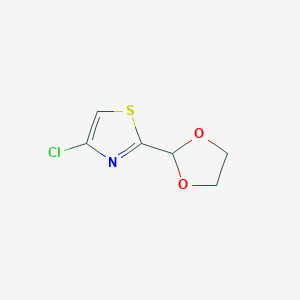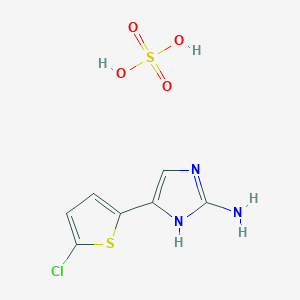![molecular formula C12H13BrN2S B1459225 6-エチル-3-(プロプ-2-イン-1-イル)ベンゾ[d]チアゾール-2(3H)-イミン臭化水素酸塩 CAS No. 1820586-96-6](/img/structure/B1459225.png)
6-エチル-3-(プロプ-2-イン-1-イル)ベンゾ[d]チアゾール-2(3H)-イミン臭化水素酸塩
説明
“6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound with the molecular formula C12H12N2S.BrH . It has a molecular weight of 297.22 . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12N2S.BrH/c1-3-7-14-10-6-5-9 (4-2)8-11 (10)15-12 (14)13;/h1,5-6,8,13H,4,7H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.
科学的研究の応用
抗菌活性
この化合物に含まれるベンゾチアゾール核は、抗菌特性で知られています。エチル基とプロプ-2-イン-1-イル基の組み込みは、これらの特性を潜在的に強化する可能性があります。 研究によると、同様の構造は殺菌および殺菌活性を示しており、新しい抗菌剤の開発に活用できる可能性があります .
抗腫瘍の可能性
ベンゾチアゾール部分を持つ化合物は、さまざまな細胞株に対する抗腫瘍の可能性について評価されています。 この化合物のユニークな構造、特にイミン基の存在は、癌細胞内の生物学的標的に作用し、新しい抗癌剤開発への道を提供する可能性があります .
抗炎症作用
ベンゾチアゾール誘導体の抗炎症特性により、慢性炎症の治療のための候補となっています。 この化合物に含まれる特定の置換基は、炎症性経路への影響について研究することができ、新しい抗炎症薬につながる可能性があります .
抗ウイルス剤
ベンゾチアゾール誘導体は、抗ウイルス剤として有望視されています。 「6-エチル-3-(プロプ-2-イン-1-イル)ベンゾ[d]チアゾール-2(3H)-イミン臭化水素酸塩」の構造的特徴は、RNAウイルスとDNAウイルスに対する有効性について調べられ、ウイルス感染症との闘いに貢献する可能性があります .
抗糖尿病活性
ベンゾチアゾールと同様の複素環構造を持つイミダゾール含有化合物は、抗糖尿病活性を示すことが報告されています。 糖尿病の文脈でこの化合物を調査することにより、血糖値を管理するための新しい治療薬を発見できる可能性があります .
抗真菌作用
ベンゾチアゾールコアは、抗真菌特性とも関連付けられています。 この化合物は、さまざまな真菌種に対して試験することができ、特に耐性株に対する新しい抗真菌薬の開発につながる可能性があります .
クオラムセンシング阻害
クオラムセンシングは、細菌が使用するコミュニケーションシステムです。 ベンゾチアゾールなどの化合物は、このプロセスを阻害する能力について研究されており、これは細菌感染症に対抗し、バイオフィルム形成を阻害する新しいアプローチとなる可能性があります .
創薬テンプレート
この化合物のユニークな構造は、複数の反応部位を持つため、創薬の貴重なテンプレートになります。 これは、特定の治療標的に合わせて調整されたさまざまな薬理学的に活性な分子を作成するための足場として役立ちます .
作用機序
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, contributing to their broad range of biological activities .
Mode of Action
The presence of the benzo[d]thiazol-2(3H)-imine group might play a crucial role in these interactions .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could impact their bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
生化学分析
Biochemical Properties
6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a therapeutic agent for various diseases.
Cellular Effects
The effects of 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Furthermore, it can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival . The influence of 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide on gene expression and cellular metabolism underscores its potential as a powerful biochemical tool.
Molecular Mechanism
At the molecular level, 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide exerts its effects through various mechanisms. It can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . Additionally, this compound can intercalate into DNA, causing structural changes that affect transcription and replication . The ability of 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide to modulate gene expression through epigenetic modifications further highlights its versatility as a biochemical agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide have been shown to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have demonstrated that prolonged exposure to 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide can lead to sustained changes in cellular function, including altered gene expression and metabolic activity . These findings underscore the importance of considering temporal factors when using this compound in biochemical research.
Dosage Effects in Animal Models
The effects of 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the need for careful dosage optimization when using 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide in therapeutic applications.
Metabolic Pathways
6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The involvement of 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide in these pathways underscores its potential impact on overall metabolic homeostasis.
特性
IUPAC Name |
6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S.BrH/c1-3-7-14-10-6-5-9(4-2)8-11(10)15-12(14)13;/h1,5-6,8,13H,4,7H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVQHQSAXDCILY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=N)S2)CC#C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride](/img/structure/B1459142.png)
![2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B1459144.png)


![3-Oxa-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride](/img/structure/B1459147.png)
![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1459150.png)

![octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride](/img/structure/B1459152.png)

![2-cyclopentyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B1459155.png)


![1,2-difluoro-4-[2-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B1459161.png)

